VU0001171
CAS No.: 307506-49-6
Cat. No.: VC0546916
Molecular Formula: C16H14N4O
Molecular Weight: 278.32
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 307506-49-6 |
---|---|
Molecular Formula | C16H14N4O |
Molecular Weight | 278.32 |
IUPAC Name | 4-[(1E)-[2-(3-methylquinoxalin-2-yl)hydrazin-1-ylidene]methyl]phenol |
Standard InChI | InChI=1S/C16H14N4O/c1-11-16(19-15-5-3-2-4-14(15)18-11)20-17-10-12-6-8-13(21)9-7-12/h2-10,21H,1H3,(H,19,20)/b17-10+ |
Standard InChI Key | WDPUHMPVZBSBGB-LICLKQGHSA-N |
SMILES | OC1=CC=C(/C=N/NC2=NC3=CC=CC=C3N=C2C)C=C1 |
Appearance | Solid powder |
Introduction
Chemical Identity and Structure
VU0001171 is a small molecular compound with a functionalized benzylidene hydrazinyl-3-methylquinazoline scaffold. This distinctive chemical structure contributes to its high potency and selectivity as an mGluR4 modulator.
Chemical Identifiers
Parameter | Value |
---|---|
Chemical Formula | C₁₆H₁₄N₄O |
Molecular Weight | 278.31 Da |
CAS Registry Number | 307506-49-6 |
SMILES Notation | Cc1nc2ccccc2nc1N/N=C/c1ccc(O)cc1 |
InChIKey | WDPUHMPVZBSBGB-LICLKQGHSA-N |
ChEMBL ID | CHEMBL515763 |
PubChem CID | 135773804 |
Drug ID (TTD) | D0Z5JT |
Physical and Chemical Properties
VU0001171 exhibits several key physical and chemical properties that influence its pharmacological behavior and experimental handling:
Property | Value |
---|---|
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 2 |
Rotatable Bonds | 3 |
Density | 1.26 g/cm³ (Predicted) |
Molecular Type | Small molecule |
Drug Status | Not an approved drug; Research tool |
Pharmacological Profile
VU0001171 stands out among metabotropic glutamate receptor modulators due to its exceptional pharmacological profile, particularly regarding its potency, efficacy, and selectivity.
Potency and Efficacy
VU0001171 is the most potent mGluR4 PAM reported in scientific literature, with an EC₅₀ value of 650 nM in human mGluR4 systems . This remarkable potency is coupled with high efficacy, reaching 141% of glutamate maximum response . Perhaps most notably, VU0001171 produces a significant 36-fold shift of the glutamate concentration-response curve - the largest fold shift reported for any Class C G-protein coupled receptor (GPCR) modulator at the time of its discovery .
Selectivity Profile
One of the distinguishing characteristics of VU0001171 is its high selectivity for mGluR4. When screened across other metabotropic glutamate receptors, VU0001171 demonstrated specific activity for mGluR4 in both activation and inhibition assays . This selectivity represents a significant improvement over earlier mGluR4 PAMs such as PHCCC, which exhibits substantial mGluR1 antagonist activity . The exceptional selectivity of VU0001171 suggests it may bind to a unique allosteric site distinct from the binding sites of other mGluR modulators.
Structure-Activity Relationship Studies
Extensive structure-activity relationship (SAR) studies have been conducted to understand the molecular features responsible for VU0001171's activity and to potentially develop improved analogs.
Limited Structural Modifications
In efforts to optimize VU0001171, researchers altered the aromatic group at the hydrazino imine terminus to determine which functional groups would be tolerated. Most modifications resulted in decreased potency or complete loss of activity as shown in the table below :
Compound | EC₅₀ (μM) | % Glu Max |
---|---|---|
VU0001171 (original) | 0.65 | 141 |
Compound 12a | 2.4 | 136 |
Compound 12b | 4.1 | 57 |
Compound 12c | >5 | 87 |
Compound 12d | 4.4 | 129 |
Compound 12e | Inactive | - |
These results indicate that the structural requirements for mGluR4 PAM activity are exceptionally stringent in this chemical series, suggesting that the allosteric binding site that VU0001171 occupies may be particularly shallow or constrained .
Comparison with Other mGluR4 PAMs
VU0001171 belongs to a broader landscape of mGluR4 positive allosteric modulators that have been developed as research tools and potential therapeutic leads.
Comparative Analysis
When compared to other known mGluR4 PAMs, VU0001171 demonstrates several distinct advantages:
Compound | EC₅₀ | Maximum Efficacy | Fold Shift | Selectivity |
---|---|---|---|---|
VU0001171 | 650 nM | 141% | 36-fold | High, no mGluR1 antagonism |
PHCCC | 4.1 μM | Variable | Lower | Poor, mGluR1 antagonist |
VU0092145 | 1.8-3.0 μM | 80-129% | 2.7-fold | Not fully characterized |
As evident from the table, VU0001171 outperforms other PAMs in terms of potency (EC₅₀), efficacy (% Glu Max), and especially the magnitude of glutamate response curve shift .
Structural Diversity of mGluR4 PAMs
Various structural classes of mGluR4 PAMs have been identified, including:
While compounds like VU0155041 and VU0361737 have demonstrated efficacy in animal models of Parkinson's disease, VU0001171 remains distinctive for its exceptional potency and fold shift of glutamate response .
Synthesis and Chemical Preparation
The synthesis of VU0001171 involves a microwave-assisted nucleophilic aromatic substitution reaction followed by imine formation.
Synthetic Route
The synthesis begins with commercially available 2-chloro-3-methylquinoxaline (compound 10), which undergoes a microwave-assisted SNAr reaction with hydrazine to form compound 11. This intermediate then undergoes imine formation through the addition of an appropriate aldehyde in ethanol followed by microwave irradiation at 135°C to yield VU0001171 .
Experimental Protocol
The detailed experimental procedure for synthesizing VU0001171 involves:
-
Combining 2-chloro-3-methylquinoxaline (100 mg, 0.56 mmol) with hydrazine (18 mg, 0.56 mmol) in ethanol (1 mL)
-
Sealing the reaction mixture and heating in a microwave at 135°C for 35 minutes
-
Cooling to room temperature and removing the solvent under vacuum to yield compound 11
-
Reacting compound 11 with the appropriate aldehyde to form the final product
Research Applications and Future Directions
Current Research Applications
VU0001171 serves as a valuable tool compound for investigating mGluR4 function in various experimental systems. Its high potency and selectivity make it particularly useful for:
-
Studying mGluR4-mediated signaling pathways
-
Investigating the role of mGluR4 in neurological disorders
-
Serving as a reference compound for the development of new mGluR4 modulators
Limitations and Challenges
Despite its impressive pharmacological profile, VU0001171 faces several limitations that have restricted its broader application:
-
The "flat" SAR limits the ability to optimize its drug-like properties
-
The presence of labile, non-drug-like moieties in its structure poses challenges for in vivo applications
-
Limited information is available regarding its pharmacokinetic properties and metabolic stability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume